Carubicin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of complex chemical reactions. The synthesis typically involves the acetylation of a tetracyclic quinone structure, followed by glycosylation with a deoxy sugar .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Actinomadura carminata. The bacterium is cultured under specific conditions to produce the compound, which is then extracted and purified through various chromatographic techniques .

化学反応の分析

反応の種類: カルビシンは、次のようなさまざまな化学反応を起こします。

酸化: カルビシンは酸化されて、さまざまなキノン誘導体を生成できます。

還元: 還元反応は、カルビシンをヒドロキノン誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: キノン誘導体。

還元: ヒドロキノン誘導体。

4. 科学研究における用途

カルビシンは、次のような幅広い科学研究用途があります。

化学: アントラサイクリンの化学と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセス、特にアポトーシスに対する効果が調査されています。

医学: 特に腎癌やその他の癌の治療における抗癌剤としての可能性が探求されています。

科学的研究の応用

Therapeutic Applications

Carubicin is primarily utilized in oncology for its antitumor properties. Its applications include:

- Treatment of Various Cancers : this compound has shown efficacy against a range of experimental tumors. Clinical trials have indicated partial responses in patients with non-small cell lung cancer and squamous cell carcinoma .

- Combination Therapy : Research has focused on the synergistic effects of this compound when used with other chemotherapeutic agents. Studies indicate that combining this compound with drugs like cisplatin can enhance treatment efficacy while reducing side effects .

- Drug Resistance Studies : this compound is instrumental in studying drug resistance mechanisms in cancer cells. Researchers utilize this compound-resistant cell lines to identify genetic pathways involved in resistance, which can inform strategies to overcome this challenge .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Efficacy Against Lung Cancer : A study reported objective partial responses in two out of seven previously untreated patients with non-small cell lung cancer after treatment with this compound .

- Synergistic Effects : Research published in Cancers demonstrated that combining this compound with cisplatin significantly improved the cytotoxic effects on human lung cancer cells compared to either drug alone.

- Resistance Mechanisms : A comprehensive review highlighted how this compound is used to explore mechanisms of anthracycline resistance, providing insights into potential therapeutic strategies to counteract this issue .

Comparative Analysis with Other Anthracyclines

This compound shares structural and functional similarities with other anthracycline antibiotics, such as doxorubicin and daunorubicin. A comparative analysis reveals that while all these compounds exhibit similar mechanisms of action, their efficacy and side effect profiles can vary significantly.

| Compound | Mechanism of Action | Efficacy Against Tumors | Common Side Effects |

|---|---|---|---|

| This compound | DNA intercalation, Topo II inhibition | Effective against lung cancer, head and neck cancers | Myelosuppression, gastrointestinal intolerance |

| Doxorubicin | DNA intercalation, Topo II inhibition | Broad-spectrum antitumor activity | Cardiotoxicity, myelosuppression |

| Daunorubicin | DNA intercalation, Topo II inhibition | Effective against leukemia | Cardiotoxicity, myelosuppression |

作用機序

カルビシンは、主にDNAインターカレーションとトポイソメラーゼIIの阻害を通じてその効果を発揮します。 DNAにインターカレーションすることにより、カルビシンは複製と転写プロセスを阻害し、細胞周期の停止とアポトーシスにつながります。 カルビシンはまた、DNA複製と修復に不可欠な酵素であるトポイソメラーゼIIを阻害し、抗腫瘍活性のさらなる貢献をしています .

類似化合物との比較

カルビシンは、ドキソルビシン、ダウノルビシン、イダルビシンなどの他のアントラサイクリンと似ています。 カルビシンは、特定のグリコシル化パターンとその特定の癌細胞株に対する強力な活性において独特です。 類似の化合物には以下のようなものがあります。

ドキソルビシン: 幅広い抗腫瘍活性を持つ別のアントラサイクリン。

ダウノルビシン: 構造は似ていますが、主に白血病の治療に使用されます。

イダルビシン: 向上した親油性と細胞膜への浸透能力が知られています.

カルビシンは、特定の癌の種類に対する独自のグリコシル化と強力な活性により、癌の研究と治療において貴重な化合物となっています。

生物活性

Carubicin, a member of the anthracycline class of antibiotics, is primarily recognized for its antitumor properties. This compound has been the subject of extensive research due to its potential efficacy in treating various malignancies, particularly hematological cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analysis with other anthracyclines.

This compound exerts its biological activity through several mechanisms:

- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to cell death.

- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, contributing to its cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in different cancer types. Below is a summary of significant findings from clinical trials:

Comparative Analysis with Other Anthracyclines

This compound's biological activity can be compared with other anthracyclines like daunorubicin and doxorubicin. The following table summarizes key differences:

| Compound | IC50 (mM) | Major Toxicities | Efficacy in Hematological Cancers |

|---|---|---|---|

| This compound | < 0.12 | Less gastrointestinal toxicity; moderate leukopenia | Effective but less than doxorubicin |

| Doxorubicin | 0.18 | Significant cardiotoxicity; high leukopenia rates | Highly effective across multiple cancers |

| Daunorubicin | 0.15 | Similar to doxorubicin; high incidence of nausea | Effective primarily in acute leukemias |

Case Studies and Research Findings

- Case Study on Efficacy : A study involving patients with advanced breast cancer revealed that this compound had a lower response rate compared to epirubicin but demonstrated a more favorable safety profile regarding gastrointestinal side effects .

- In Vitro Efficacy : Research indicated that this compound derivatives exhibited significant cytotoxicity against HL-60 leukemia cells, with IC50 values indicating strong potency .

- Toxicity Profile : Clinical observations noted that while this compound shares common toxicities associated with anthracyclines, it tends to produce less severe gastrointestinal effects and alopecia compared to its counterparts .

特性

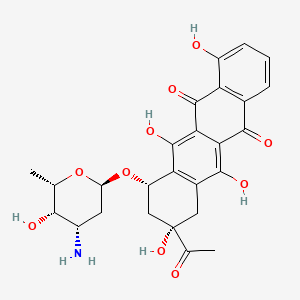

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREUEWVEMYWFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860621 | |

| Record name | 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。